

CAS number 207801-31-8 properties and uses

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Compound of Interest

Compound Name: zinc;2,2,2-trifluoroacetate;hydrate

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An In-Depth Technical Guide to GSK1070916: An Aurora B/C Kinase Inhibitor

Executive Summary: This document provides a comprehensive technical overview of GSK1070916, a potent and selective ATP-competitive inhibitor of Aurora B and Aurora C kinases. Initially, it is important to clarify a discrepancy in the provided CAS number. While CAS number 207801-31-8 is associated with Zinc trifluoroacetate hydrate by major chemical suppliers, the compound of significant interest to researchers in drug development, and the subject of this guide, is GSK1070916, which has the CAS number 942918-07-2[1][2][3][4]. This guide will focus exclusively on the properties and uses of GSK1070916.

GSK1070916 has demonstrated significant anti-proliferative activity across a wide range of human tumor cell lines and has shown anti-tumor effects in various xenograft models[5][6]. Its mechanism of action involves the inhibition of key mitotic kinases, leading to defects in cell division and subsequent apoptosis[5][6]. This guide details the physicochemical properties, mechanism of action, and experimental data related to GSK1070916, making it a valuable resource for researchers and professionals in the field of oncology and drug development.

Physicochemical Properties

GSK1070916 is a synthetic organic small molecule with the following properties:



Property	Value	Reference
CAS Number	942918-07-2	[1][2][3][4]
Molecular Formula	C30H33N7O	[1][2]
Molecular Weight	507.63 g/mol	[1][2]
Appearance	Off-white to light yellow solid	[1]
Solubility	Soluble in DMSO (>10 mM)	[3]
IUPAC Name	3-[4-[4-[2-[3- [(dimethylamino)methyl]phenyl] -1H-pyrrolo[2,3-b]pyridin-4- yl]-1-ethylpyrazol-3- yl]phenyl]-1,1-dimethylurea	[1]

Mechanism of Action

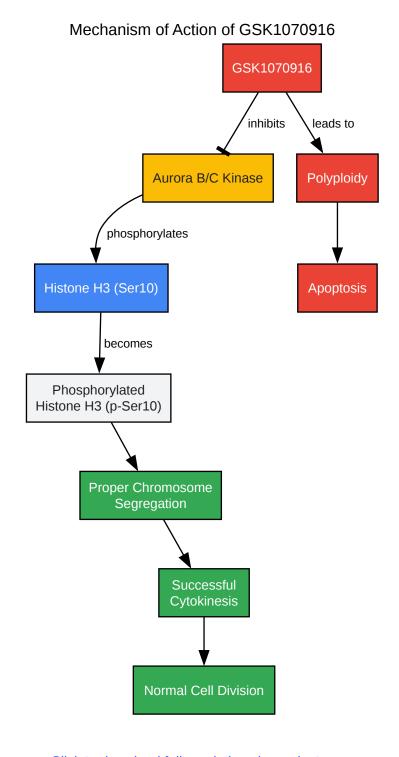
GSK1070916 is a reversible and ATP-competitive inhibitor that is highly potent and selective for Aurora B and Aurora C kinases over Aurora A kinase[5][7]. The Aurora kinase family plays a critical role in the regulation of mitosis, and their overexpression is common in various human cancers[5][8].

- Aurora B Kinase: A key component of the chromosomal passenger complex, Aurora B is essential for proper chromosome segregation and cytokinesis.
- Aurora C Kinase: While less studied, Aurora C is also involved in meiosis and mitosis.

By inhibiting Aurora B and C, GSK1070916 disrupts the mitotic process. Human tumor cells treated with GSK1070916 exhibit a dose-dependent inhibition of the phosphorylation of histone H3 on serine 10, a specific substrate of Aurora B kinase[5][6]. This inhibition leads to a failure of cell division, resulting in polyploidy and eventual apoptosis[5][6].

Signaling Pathway Diagram





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Caption: Mechanism of action of GSK1070916.

Biological Activity and Uses in Research



GSK1070916 has demonstrated potent anti-proliferative activity in a broad range of cancer cell lines and has been evaluated in preclinical in vivo models and a Phase I clinical trial[5][9].

In Vitro Activity

GSK1070916 inhibits the proliferation of over 100 human tumor cell lines with EC50 values typically below 10 nM[5][6]. A significant decrease in potency is observed in non-dividing, normal human umbilical vein endothelial cells, which is consistent with its mitosis-specific mechanism of action[5][6].

Parameter	Value	Reference
Aurora B Ki	0.38 ± 0.29 nM	[4]
Aurora C Ki	1.45 ± 0.35 nM	[4]
Aurora A Ki	492 ± 61 nM	[4]
EC50 (A549 lung cancer cells)	7 nM	[4]
Median EC50 (panel of >100 tumor cell lines)	<10 nM	[5][6]

In Vivo Activity

In nude mice with human tumor xenografts, intraperitoneal administration of GSK1070916 led to dose-dependent inhibition of histone H3 phosphorylation[5][6]. It has shown anti-tumor effects in models of breast, colon, and lung cancer, as well as leukemia[5][6].

Xenograft Model	Outcome	Reference
Breast, Colon, Lung, Leukemia	Anti-tumor effects	[5][6]

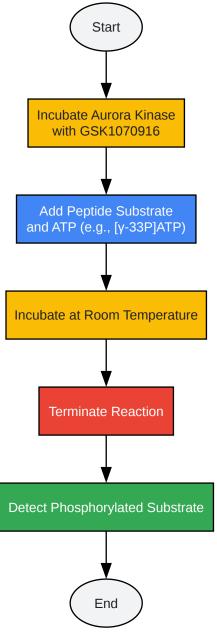
Experimental Protocols Aurora Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds like GSK1070916 is a kinase assay that measures the phosphorylation of a synthetic peptide substrate.



Workflow Diagram:

General Workflow for Aurora Kinase Inhibition Assay



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Caption: General workflow for an Aurora kinase inhibition assay.

Detailed Methodology:



- Enzyme-Inhibitor Pre-incubation: Recombinant Aurora B/C kinase is pre-incubated with varying concentrations of GSK1070916 for a defined period (e.g., 30 minutes) to allow for inhibitor binding[3].
- Reaction Initiation: The kinase reaction is initiated by the addition of a synthetic peptide substrate (e.g., a biotinylated peptide) and ATP (often radiolabeled, such as [y-33P]ATP)[3].
- Reaction Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60-120 minutes) to allow for substrate phosphorylation[3].
- Reaction Termination: The reaction is stopped, for example, by the addition of a solution that disrupts the kinase activity[3].
- Detection: The amount of phosphorylated peptide is quantified. This can be achieved through various methods, such as scintillation counting for radiolabeled ATP or fluorescence polarization[3].

Cell Proliferation Assay

The anti-proliferative effects of GSK1070916 on cancer cell lines are typically measured using assays that quantify cell viability.

Workflow Diagram:



General Workflow for a Cell Proliferation Assay Start Seed Cancer Cells in 96-well Plates Treat with Serial Dilutions of GSK1070916 Incubate for a Defined Period (e.g., 72h) Add Viability Reagent (e.g., MTT, CellTiter-Glo) Measure Signal (Absorbance/Luminescence) Analyze Data and Calculate EC50

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End

Caption: General workflow for a cell proliferation assay.

Detailed Methodology:



- Cell Seeding: Tumor cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight[4].
- Compound Treatment: The cells are then treated with a serial dilution of GSK1070916.
- Incubation: The plates are incubated for a period of time, typically 3 to 7 days, to allow for the anti-proliferative effects to manifest[4].
- Viability Assessment: A cell viability reagent, such as MTT or a luminescent cell viability assay reagent (e.g., CellTiter-Glo), is added to the wells.
- Signal Measurement: The resulting signal (absorbance for MTT, luminescence for CellTiter-Glo) is measured using a plate reader.
- Data Analysis: The data is normalized to untreated controls, and the half-maximal effective concentration (EC50) is calculated.

Clinical Development

A Phase I clinical trial (NCT01118611) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK1070916A in patients with advanced solid tumors[9][10]. The study aimed to determine the maximum tolerated dose and a safe dose for potential Phase II trials[10][11]. The trial found a safe and effective dose of GSK1070916A.

Conclusion

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with significant preclinical anti-tumor activity. Its well-defined mechanism of action, involving the disruption of mitosis and induction of apoptosis, makes it a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides a comprehensive summary of its properties, biological activities, and experimental methodologies for its evaluation, serving as a key resource for researchers in the field.

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